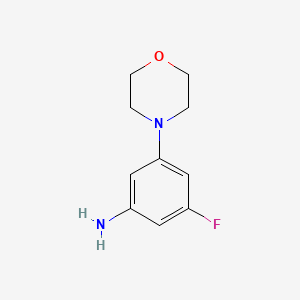

3-Fluoro-5-(morpholin-4-yl)aniline

Description

Significance of Fluorinated Aromatic Amines in Organic Synthesis and Medicinal Chemistry Scaffolds

Fluorinated aromatic amines are a class of organic compounds that have garnered substantial interest in the fields of medicinal chemistry, agrochemistry, and materials science. nih.gov The strategic incorporation of fluorine atoms into aromatic amine structures can profoundly alter the molecule's physicochemical and biological properties. nih.govacs.org Introducing fluorine can enhance metabolic stability by blocking sites susceptible to oxidative metabolism, a crucial factor in drug design. alfa-chemistry.com Furthermore, the high electronegativity of fluorine can modulate the basicity (pKa) of the amine group, influencing its interaction with biological targets and its solubility characteristics. alfa-chemistry.com These modifications make fluorinated anilines valuable building blocks in the synthesis of complex, high-performance molecules. nih.gov The development of efficient methods for introducing fluorinated motifs into organic compounds remains a significant focus of contemporary organofluorine chemistry. nih.govacs.org

Role of the Morpholine (B109124) Heterocycle in Modulating Molecular Interactions and Design

The morpholine ring is a six-membered heterocycle containing both an amine and an ether functional group. researchgate.net It is widely regarded as a "privileged structure" in medicinal chemistry due to its advantageous properties. nih.govresearchgate.net The morpholine moiety is often incorporated into bioactive molecules to improve their pharmacokinetic profile, including solubility, membrane permeability, and metabolic stability. nih.govresearchgate.net Its presence can enhance the potency of a compound through specific molecular interactions; the oxygen atom can act as a hydrogen bond acceptor, while the nitrogen atom's basicity is attenuated by the oxygen, providing a well-balanced lipophilic-hydrophilic character. nih.govacs.org This versatile scaffold is found in numerous approved drugs and experimental therapeutic agents, where it may serve as an integral part of the pharmacophore or as a means to optimize drug-like properties. nih.gove3s-conferences.org

Structural Context of 3-Fluoro-5-(morpholin-4-yl)aniline within Contemporary Chemical Spaces

This compound is a molecule that combines the key features of both a fluorinated aniline (B41778) and a morpholine scaffold. The aniline backbone is substituted at the 3-position with a fluorine atom and at the 5-position with a morpholine ring. This specific arrangement places the electron-withdrawing fluorine atom and the morpholine group meta to the primary amine, influencing the amine's reactivity and electronic properties. The compound serves as a valuable intermediate and building block in organic synthesis.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source(s) |

|---|---|---|

| CAS Number | 258864-18-5 | biosynth.combldpharm.com |

| Molecular Formula | C₁₀H₁₃FN₂O | biosynth.combldpharm.com |

| Molecular Weight | 196.22 g/mol | biosynth.combldpharm.com |

| SMILES | NC1=CC(N2CCOCC2)=CC(F)=C1 | bldpharm.com |

| Boiling Point | 384.0 °C | biosynth.com |

| Flash Point | 186.0 °C | biosynth.com |

Overview of Research Directions and Translational Potential for Aminophenyl Morpholine Derivatives

Aminophenyl morpholine derivatives represent a significant area of chemical research with considerable translational potential. A key example is the isomeric compound 3-fluoro-4-morpholinoaniline (B119058), which is a crucial intermediate in the synthesis of the oxazolidinone antibiotic, Linezolid. researchgate.net This highlights the role of such compounds in the development of important pharmaceuticals. Research has demonstrated that derivatives of aminophenyl morpholines, such as Schiff bases, sulfonamides, and carbamates, exhibit promising antimicrobial and biofilm-inhibiting activities. ossila.com Beyond medicine, these compounds are being explored as functional building blocks in materials science, for instance, in the creation of carbon nanodots with tunable emissions for applications like white-light-emitting diodes (WLEDs). ossila.com The versatility of the aminophenyl morpholine scaffold allows for its use in synthesizing a wide range of biologically active molecules and advanced materials. researchgate.netresearchgate.net

Research Objectives and Scope for In-depth Studies on this compound

Given the established importance of its constituent scaffolds, in-depth studies on this compound are well-warranted. Future research objectives should focus on several key areas. A primary goal would be to develop and optimize efficient, scalable synthetic routes to the compound. A second objective would be to explore its utility as a versatile chemical intermediate. This involves systematically reacting its primary amine group to create libraries of novel derivatives, such as amides, sulfonamides, and Schiff bases. A comprehensive evaluation of the biological activities of these new compounds, particularly their potential as antimicrobial, anticancer, or anti-inflammatory agents, would be a critical component of this research. Furthermore, investigating its potential in materials science, for example as a precursor for novel polymers or functional dyes, could open up new applications. The scope of such studies would bridge synthetic organic chemistry, medicinal chemistry, and materials science, aiming to fully unlock the translational potential of this specific fluorinated aminophenyl morpholine structure.

Table 2: Mentioned Chemical Compounds

| Compound Name | Molecular Formula | CAS Number |

|---|---|---|

| This compound | C₁₀H₁₃FN₂O | 258864-18-5 |

| Morpholine | C₄H₉NO | 110-91-8 |

| 1,2-difluoro-4-nitrobenzene | C₆H₃F₂NO₂ | 364-76-1 |

| 3-fluoro-4-morpholinoaniline | C₁₀H₁₃FN₂O | 93246-53-8 |

Structure

3D Structure

Properties

IUPAC Name |

3-fluoro-5-morpholin-4-ylaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13FN2O/c11-8-5-9(12)7-10(6-8)13-1-3-14-4-2-13/h5-7H,1-4,12H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DAZBEJAQBUHDRD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1C2=CC(=CC(=C2)N)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13FN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

196.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

258864-18-5 | |

| Record name | 3-fluoro-5-(morpholin-4-yl)aniline | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 3 Fluoro 5 Morpholin 4 Yl Aniline and Analogous Structures

Retrosynthetic Analysis and Strategic Disconnections of the 3-Fluoro-5-(morpholin-4-yl)aniline Framework

A logical retrosynthetic analysis of this compound suggests a multi-step approach hinging on the sequential introduction of the key functional groups. The primary amine can be derived from the reduction of a nitro group, a common and high-yielding transformation in aromatic chemistry. This leads to the key intermediate, 1-fluoro-3-nitro-5-(morpholin-4-yl)benzene.

Further disconnection of this intermediate involves the formation of the C-N bond between the morpholine (B109124) ring and the aromatic core. This can be envisioned through a nucleophilic aromatic substitution (SNAr) reaction, where morpholine displaces a suitable leaving group, typically a halogen, on a fluorinated nitrobenzene (B124822) precursor. A highly plausible precursor for this step is 1,3-difluoro-5-nitrobenzene. The strong electron-withdrawing effect of the nitro group activates the aromatic ring towards nucleophilic attack, facilitating the substitution of one of the fluorine atoms by morpholine.

The synthesis of 1,3-difluoro-5-nitrobenzene itself can be achieved through the nitration of 1,3-difluorobenzene, a commercially available starting material. The directing effects of the two fluorine atoms guide the incoming nitro group to the C5 position.

This retrosynthetic pathway is summarized below:

Scheme 1: Retrosynthetic Analysis of this compound

Precursor Selection and Synthesis Routes for Fluorinated Nitrobenzene Intermediates

The cornerstone of the proposed synthesis is the preparation of a suitably activated fluorinated nitrobenzene. As identified in the retrosynthetic analysis, 1,3-difluoro-5-nitrobenzene is a key intermediate.

The synthesis of 1,3-difluoro-5-nitrobenzene is typically accomplished via the electrophilic nitration of 1,3-difluorobenzene. The two fluorine atoms at positions 1 and 3 direct the incoming nitronium ion (NO₂⁺) to the C5 position, which is meta to both fluorine atoms and the most electronically activated position on the ring .

An alternative, though less direct, route to related difluoroaniline precursors involves the derivatization of other fluorinated nitrobenzene compounds. For instance, the synthesis of 3,5-difluoroaniline, a compound with a similar substitution pattern, can be achieved from 2,6-dichloro-3,5-difluoronitrobenzene through reduction . This highlights the variety of synthetic strategies available for accessing fluorinated aromatic amines.

Nucleophilic Aromatic Substitution Strategies for Morpholine Moiety Introduction

The introduction of the morpholine moiety onto the fluorinated nitrobenzene ring is a critical step that relies on nucleophilic aromatic substitution (SNAr). The electron-withdrawing nitro group significantly activates the aromatic ring, making it susceptible to attack by nucleophiles like morpholine.

Reaction Conditions and Solvent Systems for Morpholine Coupling

The reaction between a fluorinated nitrobenzene and morpholine is typically carried out in the presence of a base to neutralize the hydrofluoric acid generated during the substitution. Common bases include potassium carbonate or triethylamine. The choice of solvent is also crucial and can significantly influence the reaction rate and yield. Polar aprotic solvents such as dimethylformamide (DMF), dimethyl sulfoxide (B87167) (DMSO), and acetonitrile (B52724) are often employed as they can solvate the charged intermediate (Meisenheimer complex) formed during the SNAr mechanism.

For example, the synthesis of the analogous compound 4-(2-fluoro-4-nitrophenyl)morpholine (B124028) is achieved through the reaction of 1,2-difluoro-4-nitrobenzene with morpholine under neat conditions or in refluxing acetonitrile researchgate.net. A similar approach can be envisioned for the reaction of 1,3-difluoro-5-nitrobenzene with morpholine.

A study on the synthesis of 3-fluoro-4-morpholine-nitrobenzene, another structural isomer, identified optimal conditions as a molar ratio of 3,4-difluoro-nitrobenzene to morpholine to sodium carbonate of 1:1.4:0.052, at a reaction temperature of 78 °C for 6 hours, yielding a product with over 98% yield and 99.5% purity google.com. These conditions provide a valuable starting point for the optimization of the synthesis of 1-fluoro-3-nitro-5-(morpholin-4-yl)benzene.

Catalyst Systems and Ligand Optimization in Arylation Reactions

While the SNAr reaction on highly activated substrates like dinitro- or nitro-fluorobenzenes can often proceed without a catalyst, modern cross-coupling reactions offer alternative and often milder methods for C-N bond formation. The Buchwald-Hartwig amination, a palladium-catalyzed cross-coupling reaction, is a powerful tool for the synthesis of arylamines.

This reaction typically involves a palladium precursor, a phosphine-based ligand, and a base. The choice of ligand is critical for the efficiency of the catalytic cycle. For the coupling of morpholine with aryl halides, bulky and electron-rich phosphine (B1218219) ligands such as those from the Buchwald or Hartwig research groups are often employed. For instance, the synthesis of 4-(3-fluoro-2-nitrophenyl)morpholine (B1394007) was achieved using a palladium diacetate catalyst with 4,5-bis(diphenylphosphino)-9,9-dimethylxanthene (Xantphos) as the ligand and cesium carbonate as the base in 1,4-dioxane (B91453) at 110 °C chemicalbook.com.

The optimization of the catalyst system involves screening different palladium sources (e.g., Pd(OAc)₂, Pd₂(dba)₃), ligands (e.g., Xantphos, RuPhos, SPhos), and bases (e.g., Cs₂CO₃, K₃PO₄, NaOtBu) to maximize the yield and minimize side reactions.

Reductive Transformations of Nitro Groups to Aniline (B41778) Functionalities

The final step in the proposed synthesis of this compound is the reduction of the nitro group of the intermediate, 1-fluoro-3-nitro-5-(morpholin-4-yl)benzene. This is a well-established transformation with a variety of reliable methods available.

Catalytic Hydrogenation Approaches

Catalytic hydrogenation is one of the most common and efficient methods for the reduction of nitroarenes to anilines. This method is often preferred due to its clean nature, with water being the only byproduct, and the high yields typically obtained.

A variety of catalysts can be employed for this transformation, with palladium-on-carbon (Pd/C) being one of the most widely used. Other common catalysts include platinum-on-carbon (Pt/C), Raney nickel, and rhodium-based catalysts.

The reaction is typically carried out in a suitable solvent, such as ethanol, methanol (B129727), or ethyl acetate, under a hydrogen atmosphere. The pressure of hydrogen gas and the reaction temperature can be adjusted to optimize the reaction rate and selectivity.

For example, in the synthesis of the related compound 3-fluoro-4-morpholinoaniline (B119058), the nitro group of 4-(2-fluoro-4-nitrophenyl)morpholine was reduced to the amine using iron powder and ammonium (B1175870) chloride in a mixture of methanol and water at 70 °C researchgate.net. While this is a metal-mediated reduction rather than a catalytic hydrogenation, it demonstrates a common alternative for this transformation. In another example, a patent for the preparation of Linezolid describes the reduction of 3-fluoro-4-morpholine nitrobenzene to 3-fluoro-4-morpholinyl aniline using iron powder as the catalyst and water as a hydrogen donor google.com.

The choice of catalyst can be crucial for achieving high chemoselectivity, especially when other reducible functional groups are present in the molecule. Research has shown that the catalytic performance of supported non-noble metal catalysts, such as nickel-based systems, can be highly effective for the hydrogenation of substituted nitroarenes researchgate.net. The optimization of these catalytic systems often involves considering the metal-support interactions and the electronic properties of the substituents on the aromatic ring.

Chemical Reduction Methods and Reagent Selection

The synthesis of this compound typically culminates in the reduction of its immediate precursor, 4-(3-fluoro-5-nitrophenyl)morpholine. The selection of the reducing agent and method is critical for achieving high yield and purity. The primary methods employed are catalytic hydrogenation and chemical reduction using metals in acidic or neutral media.

Catalytic Hydrogenation: This is a widely used method for the reduction of nitro groups due to its clean reaction profile and high efficiency.

Palladium on Carbon (Pd/C): This is a common catalyst for converting nitroarenes to anilines. The reaction is typically performed under a hydrogen gas atmosphere in a solvent like methanol or ethanol.

Raney Nickel: As documented in the synthesis of the analogous 3-fluoro-4-morpholinyl aniline, Raney Nickel is an effective catalyst for the hydrogenation of a fluoronitrobenzene precursor. google.com The reaction can be carried out at room temperature under significant hydrogen pressure (20 normal atmospheres) over several hours to ensure complete conversion. google.com

Chemical Reduction: This approach involves the use of metals that act as electron donors to reduce the nitro group, often in the presence of a proton source.

Iron in the Presence of an Electrolyte: A frequently cited method for similar structures involves the use of iron powder with an electrolyte like ammonium chloride in a solvent mixture such as methanol and water. researchgate.net This method is robust and cost-effective. For the analogous compound 3-fluoro-4-morpholinoaniline, this reduction is performed at an elevated temperature (70°C) to drive the reaction to completion. researchgate.net

The choice between catalytic hydrogenation and chemical reduction often depends on factors like substrate sensitivity, cost, and scalability. Catalytic hydrogenation is often preferred for its cleaner work-up, while metal-based reductions are valued for their low cost and effectiveness.

Development of Novel and Efficient Synthetic Pathways for this compound

The most established and efficient pathway to this compound is inferred from the synthesis of its isomers, such as 3-fluoro-4-morpholinoaniline. google.comresearchgate.net This pathway involves a two-step sequence:

Nucleophilic Aromatic Substitution (SNAr): The synthesis begins with a suitable di-substituted benzene (B151609) ring. A common starting material would be 1,3-difluoro-5-nitrobenzene. In this step, morpholine acts as a nucleophile, displacing one of the fluorine atoms on the aromatic ring, which is activated by the electron-withdrawing nitro group. This reaction is typically performed in a polar aprotic solvent like Dimethylformamide (DMF) or acetonitrile, sometimes at reflux temperatures, to yield the intermediate, 4-(3-fluoro-5-nitrophenyl)morpholine. researchgate.net

Nitro Group Reduction: The nitro intermediate is then reduced to the target aniline using one of the methods described in the previous section (e.g., catalytic hydrogenation with Pd/C or reduction with Fe/NH₄Cl). researchgate.net

This two-step process is highly effective because the strong electron-withdrawing nature of the nitro group facilitates the initial SNAr reaction, which is a key step in forming the carbon-nitrogen bond with the morpholine ring.

Optimization of Reaction Parameters for Process Scalability and Selectivity

Optimizing the synthesis of this compound is crucial for transitioning from laboratory-scale preparation to industrial production, ensuring high yield, purity, and cost-effectiveness. The key parameters for optimization are concentrated on the two primary steps of the synthesis.

For the Nucleophilic Aromatic Substitution Step:

Temperature: The reaction temperature is a critical variable. For analogous substitutions, temperatures can range from 70°C to 120°C. researchgate.net Optimization involves finding the lowest possible temperature to achieve a reasonable reaction rate while minimizing the formation of impurities.

Solvent: Polar aprotic solvents like DMF, DMSO, or acetonitrile are typically used. researchgate.net The choice of solvent can influence reaction rate and selectivity. For scalability, factors like solvent cost, boiling point, and ease of removal are important considerations.

Base: In some cases, a non-nucleophilic base, such as potassium carbonate, may be added to scavenge the hydrofluoric acid (HF) byproduct, driving the reaction to completion.

For the Nitro Reduction Step:

Catalyst Selection and Loading (for Hydrogenation): When using catalytic hydrogenation (e.g., Pd/C or Raney Nickel), the catalyst type and its loading percentage are key. google.com Lowering the catalyst amount without sacrificing reaction time or completeness is a primary goal for cost reduction in large-scale synthesis.

Pressure and Temperature (for Hydrogenation): Hydrogen pressure and reaction temperature must be carefully controlled. Higher pressures can increase reaction rates but require specialized high-pressure reactors, impacting capital costs. google.com

Reagent Stoichiometry (for Chemical Reduction): In metal-based reductions (e.g., Fe/NH₄Cl), the molar ratios of the metal and the proton source to the nitro compound must be optimized to ensure complete conversion without excessive use of reagents, which would complicate purification. researchgate.net

The following table summarizes key reaction parameters and their typical ranges for the synthesis of analogous morpholino-anilines, which would be the starting point for optimizing the synthesis of this compound.

| Parameter | SNAr Step | Nitro Reduction Step (Fe/NH₄Cl) | Nitro Reduction Step (Catalytic H₂) |

| Key Reagents | Morpholine, 1,3-difluoro-5-nitrobenzene | Iron Powder, Ammonium Chloride | H₂, Pd/C or Raney Nickel |

| Solvent | Acetonitrile, DMF, DMSO | Methanol/Water | Ethanol, Methanol |

| Temperature | Reflux (~82°C for MeCN) to 120°C | ~70°C | Room Temperature to 50°C |

| Pressure | Atmospheric | Atmospheric | 1 to 20 atm |

| Typical Yield | >90% (for intermediate) | ~85-95% | >90% |

This structured approach to synthesis and optimization allows for the efficient and scalable production of this compound, a valuable intermediate in various chemical research fields.

Chemical Reactivity and Derivatization Strategies of 3 Fluoro 5 Morpholin 4 Yl Aniline

Reactivity of the Primary Aniline (B41778) Functionality

The primary amino group (-NH₂) is a potent nucleophile and the most reactive site for many chemical transformations. Its reactions are central to building molecular complexity from this scaffold.

Acylation Reactions: Amide, Sulfonamide, and Carbamate (B1207046) Formation

The lone pair of electrons on the nitrogen atom of the aniline group readily attacks electrophilic acylating agents. This class of reactions is fundamental for creating stable amide, sulfonamide, and carbamate linkages.

Amide Formation: Reaction with acyl chlorides or anhydrides in the presence of a base (to neutralize the HCl or carboxylic acid byproduct) yields the corresponding N-aryl amides. This is a standard method for introducing a vast array of side chains.

Sulfonamide Formation: Similarly, treatment with sulfonyl chlorides, typically in the presence of a base like pyridine, affords sulfonamides. This moiety is a key feature in many therapeutic agents.

Carbamate Formation: Carbamates can be synthesized through reaction with isocyanates or chloroformates. These derivatives are often used as protecting groups for the aniline or as linkages in larger molecules.

The expected products from these acylation reactions are detailed in the table below.

| Reaction Type | Representative Reagent | Expected Product Structure |

| Amide Formation | Acetyl Chloride | N-(3-Fluoro-5-(morpholin-4-yl)phenyl)acetamide |

| Sulfonamide Formation | Benzenesulfonyl Chloride | N-(3-Fluoro-5-(morpholin-4-yl)phenyl)benzenesulfonamide |

| Carbamate Formation | Phenyl Isocyanate | 1-(3-Fluoro-5-(morpholin-4-yl)phenyl)-3-phenylurea |

Condensation Reactions: Schiff Base Synthesis and Related Imine Chemistry

The primary aniline functionality can undergo condensation reactions with aldehydes and ketones to form imines, commonly known as Schiff bases. This reaction typically involves acid or base catalysis and the removal of water to drive the equilibrium towards the product. The resulting C=N double bond can be further reduced, for instance through catalytic hydrogenation, to furnish a stable secondary amine, providing another avenue for structural elaboration.

The table below illustrates the expected Schiff base products from condensation with representative carbonyl compounds.

| Reagent Class | Representative Reagent | Expected Product Structure |

| Aldehyde | Benzaldehyde | (E)-N-Benzylidene-3-fluoro-5-(morpholin-4-yl)aniline |

| Ketone | Acetone | N-(Propan-2-ylidene)-3-fluoro-5-(morpholin-4-yl)aniline |

Diazotization and Subsequent Transformations for Aromatic Diversification

One of the most powerful transformations of a primary arylamine is its conversion to a diazonium salt. Treatment of 3-Fluoro-5-(morpholin-4-yl)aniline with nitrous acid (generated in situ from sodium nitrite (B80452) and a strong acid like HCl) at low temperatures (0-5 °C) would yield the corresponding diazonium salt. This intermediate is highly versatile and can be converted into a wide range of functionalities, effectively replacing the original amino group. This pathway is crucial for introducing substituents that are otherwise difficult to install directly onto the aromatic ring.

Key transformations of the diazonium salt are summarized in the following table.

| Reaction Name | Reagents | Product Functional Group |

| Sandmeyer Reaction | CuCl / HCl | Chloro (-Cl) |

| Sandmeyer Reaction | CuBr / HBr | Bromo (-Br) |

| Sandmeyer Reaction | CuCN / KCN | Cyano (-CN) |

| Schiemann Reaction | HBF₄, heat | Fluoro (-F) |

| Gomberg-Bachmann | NaOH, Benzene (B151609) | Biphenyl |

| Azo Coupling | Phenol | Hydroxyazobenzene derivative |

Transformations Involving the Fluorinated Aromatic Ring System

The electronic properties of the substituents on the benzene ring dictate its susceptibility and regioselectivity towards further substitution.

Electrophilic Aromatic Substitution Potentials and Regioselectivity

Electrophilic aromatic substitution (EAS) involves the attack of an electrophile on the electron-rich benzene ring. The regiochemical outcome is controlled by the directing effects of the existing substituents: the amino and morpholino groups are strongly activating ortho, para-directors, while the fluorine atom is a deactivating ortho, para-director.

The powerful activating and directing effects of the amino group (at C1) and the morpholino group (at C5) dominate. Both groups strongly direct incoming electrophiles to the positions ortho and para relative to them.

Amino group (-NH₂) directs to: C2, C4, C6

Morpholino group directs to: C1 (occupied), C4, C6

Fluoro group (-F) directs to: C2, C4, C6

The positions at C4 and C6 are strongly activated by both the amino and morpholino groups. The C2 position is activated by the amino group but is meta to the morpholino group. Therefore, electrophilic substitution is overwhelmingly expected to occur at the C4 and C6 positions. Steric hindrance from the adjacent morpholino and fluoro groups might slightly influence the ratio of C4 to C6 substitution. Protecting the highly reactive amino group as an amide may be necessary to prevent side reactions and achieve controlled substitution.

| Reaction Type | Typical Reagents | Expected Major Product(s) |

| Nitration | HNO₃, H₂SO₄ | 4-Nitro-3-fluoro-5-(morpholin-4-yl)aniline and/or 6-Nitro-3-fluoro-5-(morpholin-4-yl)aniline |

| Halogenation | Br₂, FeBr₃ | 4-Bromo-3-fluoro-5-(morpholin-4-yl)aniline and/or 6-Bromo-3-fluoro-5-(morpholin-4-yl)aniline |

| Sulfonation | Fuming H₂SO₄ | 4-Amino-2-fluoro-6-(morpholin-4-yl)benzenesulfonic acid and/or 2-Amino-4-fluoro-6-(morpholin-4-yl)benzenesulfonic acid |

Potential for Further Nucleophilic Aromatic Substitution at the Fluorine Site

Nucleophilic aromatic substitution (SNA_r), where a nucleophile displaces a leaving group (like fluorine) on the aromatic ring, is generally challenging. This reaction is facilitated by the presence of strong electron-withdrawing groups (e.g., -NO₂) positioned ortho or para to the leaving group.

In the case of this compound, the ring is substituted with two strong electron-donating groups (amino and morpholino). These groups increase the electron density of the aromatic ring, making it inherently resistant to attack by nucleophiles. Neither the amino nor the morpholino group is ortho or para to the fluorine atom to provide the necessary resonance stabilization for the Meisenheimer complex intermediate. Consequently, the displacement of the fluorine atom via a nucleophilic aromatic substitution mechanism is considered highly unfavorable and would likely require exceptionally harsh reaction conditions, if possible at all.

Reactivity and Modifications of the Morpholine (B109124) Heterocyclic System

The morpholine moiety in this compound presents distinct opportunities for chemical modification, primarily centered on the nitrogen atom and the potential for ring-opening reactions.

Nitrogen-Centered Functionalization

The nitrogen atom of the morpholine ring is a tertiary amine, which typically acts as a nucleophile and a base. While its nucleophilicity is somewhat attenuated by the electron-withdrawing effect of the ether oxygen, it remains a reactive center for various functionalization reactions. acs.org The development of nitrogen-centered radicals offers a powerful method for creating new C-N bonds under mild conditions. acs.orgprinceton.edu These reactions often proceed via single-electron transfer (SET) mechanisms, induced photochemically or through redox-active catalysts, to generate aminyl radicals that can engage in a variety of transformations. acs.org

Key functionalization strategies include:

N-Oxidation: Treatment with oxidizing agents can convert the tertiary amine to an N-oxide, altering the electronic properties and providing a handle for further reactions.

Quaternization: Reaction with alkyl halides can lead to the formation of a quaternary ammonium (B1175870) salt, introducing a permanent positive charge and modifying the solubility and biological properties of the molecule.

Dealkylative Nitrosation: Under certain conditions, tertiary amines can undergo dealkylative nitrosation, which could potentially lead to the formation of nitroso-morpholine derivatives. usp.org

Table 1: Potential Nitrogen-Centered Functionalization Reactions

| Reaction Type | Reagent Class | Expected Product |

|---|---|---|

| N-Oxidation | Peroxy acids (e.g., m-CPBA) | 3-Fluoro-5-(4-oxido-morpholin-4-yl)aniline |

| Quaternization | Alkyl halides (e.g., CH₃I) | 4-(3-Fluoro-5-aminophenyl)-4-methylmorpholin-1-ium iodide |

| Radical C-H Amination | Photoredox catalysis, N-chloroamines | Complex derivatives from intermolecular C-H amination |

Ring-Opening Reactions and Derivatization

Cleavage of the morpholine ring is a powerful strategy for skeletal diversification, transforming the cyclic structure into versatile acyclic intermediates. While the morpholine ring is unstrained, several methods have been developed for its cleavage.

One notable strategy involves the von Braun reaction, which uses cyanogen (B1215507) bromide (CNBr) for the ring-opening bromination of cyclic amines. nih.gov A more modern approach employs difluorocarbene transfer, which can induce a ring-opening halogenation by forming an N-difluoromethylide intermediate that fragments, cleaving a C-N bond and installing a versatile functional group. nih.gov Photocatalytic methods using visible light have also been developed to cleave C(sp³)-C(sp³) bonds in morpholine derivatives under mild conditions, using oxygen as the terminal oxidant. google.com These reactions provide access to synthetically challenging acyclic structures that can be further modified. nih.govacs.org

Table 2: Morpholine Ring-Opening Strategies

| Method | Key Reagents | Intermediate | Resulting Functional Groups |

|---|---|---|---|

| von Braun Reaction | Cyanogen bromide (CNBr) | N-Cyanoammonium bromide | N-cyano amine, Bromoalkoxy ether |

| Difluorocarbene Transfer | TMSCF₂Br, NH₄OAc | N-Difluoromethylide | N-formyl amine, Bromoalkoxy ether |

| Photocatalytic Oxidation | Visible light, O₂, photocatalyst | Radical cation | Formamido and formate (B1220265) esters |

| SN2-type Opening | Lewis acid, haloalcohols | Haloalkoxy amine | Substituted nonracemic morpholines |

Redox Chemistry of the Compound

The redox chemistry of this compound is dominated by the aniline moiety, which can undergo oxidation, and the potential for reductive transformations, typically involving a precursor to form the aniline group.

Oxidative Pathways and Product Characterization

The aniline portion of the molecule is susceptible to oxidation at both the nitrogen atom and the electron-rich aromatic ring. The outcome of the oxidation depends heavily on the oxidant used and the reaction conditions. niscpr.res.inaip.org Oxidation of substituted anilines can proceed via an initial single-electron transfer to form a radical cation. umn.edu The rate of this process is influenced by the electronic nature of the ring substituents. cdnsciencepub.com

Potential oxidative pathways include:

Oxidation to Nitroso/Nitro Compounds: Strong oxidizing agents like peroxybenzoic acid can oxidize the primary amine to the corresponding nitroso or nitro derivative. rsc.org

Oxidative Coupling/Polymerization: In the presence of certain oxidants or catalysts, anilines can undergo oxidative coupling to form azoxybenzenes, azobenzenes, or polymeric structures (polyaniline). aip.org The regiochemistry is directed by the existing substituents.

Electrochemical Oxidation: Aniline derivatives can be oxidized electrochemically, a process where the potential is dependent on the substituents on the aromatic ring. umn.edu

Table 3: Potential Oxidative Products and Reagents

| Oxidizing Agent | Typical Product Type |

|---|---|

| Peroxybenzoic acid | Nitroso or Nitro derivative |

| Periodate (IO₄⁻) | Complex mixture, potentially coupled products |

| Horseradish Peroxidase/H₂O₂ | Radical-mediated polymerization |

| Electrochemical Oxidation | Radical cation, leading to coupled or polymerized products |

Reductive Transformations for Structural Modification

While the aniline moiety is already in a reduced state, reductive transformations are highly relevant to the synthesis of the compound itself. The most common synthetic route to aromatic amines is the reduction of a corresponding nitroaromatic compound. Therefore, the reduction of a hypothetical precursor, 3-Fluoro-1-nitro-5-(morpholin-4-yl)benzene , is a key transformation for structural access. researchgate.netwikipedia.org

This reduction is a fundamental transformation in organic synthesis and can be achieved with high chemoselectivity using various methods. sci-hub.st

Catalytic Hydrogenation: This is a widely used industrial method, employing catalysts like palladium, platinum, or Raney nickel with hydrogen gas. It is highly efficient but may affect other reducible groups if not controlled. sci-hub.st

Metal/Acid Reduction: Classic methods using metals like iron, tin, or zinc in acidic media are robust and common for this transformation.

Hydride Transfer: Reagents like sodium borohydride (B1222165) in the presence of a catalyst can also be used for the reduction of nitro groups. researchgate.net

Selective reduction of a nitro group can also lead to intermediate products like hydroxylamines or nitroso compounds under controlled conditions. wikipedia.orgmdpi.com

Table 4: Reagents for Reduction of a Nitro Precursor

| Reagent System | Product | Key Features |

|---|---|---|

| H₂, Pd/C or PtO₂ | Amine | High efficiency, common industrial method. sci-hub.st |

| Fe, HCl or CH₃COOH | Amine | Classic, robust, and cost-effective. |

| SnCl₂, HCl | Amine | Stannous chloride is a common laboratory reagent for this purpose. |

| Zn, NH₄Cl | Hydroxylamine (B1172632) | Milder conditions can stop the reduction at the hydroxylamine stage. wikipedia.org |

Exploration of Multicomponent Reactions Incorporating this compound

Multicomponent reactions (MCRs) are highly efficient synthetic strategies where three or more reactants combine in a one-pot fashion to form a complex product, incorporating most of the atoms from the starting materials. bohrium.comrsc.org The primary amine of this compound makes it an ideal component for a variety of MCRs, enabling the rapid construction of diverse and complex molecular scaffolds. nih.gov

Several well-known MCRs could incorporate this aniline derivative:

Ugi Reaction: A four-component reaction involving an amine, a carboxylic acid, an aldehyde or ketone, and an isocyanide. Using this compound as the amine component would produce complex α-acylamino carboxamides.

Pictet-Spengler Reaction: While classically a two-component reaction, its multicomponent variations allow for the synthesis of tetrahydroisoquinoline or tetrahydro-β-carboline scaffolds. The aniline could be a precursor to the required tryptamine (B22526) or phenethylamine (B48288) derivative.

Gold-Catalyzed MCRs: Recent advances have utilized gold catalysts in three-component reactions of amines, alkynes, and other partners to generate highly substituted anilines or other heterocyclic structures. researchgate.net

The ability to use this compound in such reactions allows for the modular synthesis of large libraries of compounds with significant molecular diversity, which is highly valuable in fields like medicinal chemistry. rsc.orgacs.org

Table 5: Potential Multicomponent Reactions

| Reaction Name | Other Components | Resulting Scaffold |

|---|---|---|

| Ugi Four-Component Reaction | Aldehyde, Carboxylic Acid, Isocyanide | α-Acylamino carboxamide |

| Three-Component Aniline Synthesis | Methylvinyl ketone, N-acylpyridinium salt | Highly substituted diarylamine |

| Gold-Catalyzed Three-Component Reaction | Two different alkynes | Substituted benzoxazines (after derivatization) |

Application As a Chemical Building Block and Scaffold in Advanced Materials and Intermediates

Precursor Role in the Synthesis of Complex Heterocyclic Systems

The primary amine group on the aniline (B41778) ring is a key functional handle that allows 3-fluoro-5-(morpholin-4-yl)aniline to serve as a foundational precursor in the synthesis of more complex molecules, particularly heterocyclic systems. By analogy with its isomer, 3-fluoro-4-morpholinoaniline (B119058), this compound is readily able to participate in reactions to form a variety of derivatives. For instance, the primary amine can react with aldehydes to form Schiff bases, which are themselves important intermediates for various chemical structures. cymitquimica.com

Furthermore, this amine group is a nucleophile that can be used to construct larger systems. Research on the isomer 3-fluoro-4-morpholinoaniline has shown its utility in the synthesis of sulfonamide and carbamate (B1207046) derivatives, which exhibit notable biological activity. cymitquimica.com This highlights the potential of the this compound scaffold in building diverse molecular libraries. The compound is an important intermediate in the synthesis of the antibiotic drug linezolid, underscoring its relevance in pharmaceutical manufacturing. The presence of the morpholine (B109124) ring and the fluorine atom can influence the reactivity and properties of the resulting heterocyclic systems.

Integration into Fluorescent Probes and Imaging Agents

The structural components of this compound make it a promising candidate for integration into fluorescent probes and imaging agents. The morpholine group is a well-known lysosomotropic moiety, meaning it can facilitate the accumulation of a molecule within the lysosomes of cells. This property is highly desirable for the development of probes that target specific cellular organelles. Researchers have successfully conjugated morpholine to fluorophores to create probes for detecting analytes like hypochlorous acid within lysosomes.

By analogy, the this compound scaffold could be incorporated into a larger dye structure to direct it to the lysosome. Additionally, the use of fluorine-18 (B77423) labeled molecules is central to Positron Emission Tomography (PET), a powerful in vivo imaging technique. Novel F-18 labeled quinazoline (B50416) derivatives and tetrazines have been synthesized and evaluated as potential PET imaging agents for detecting tumors or for pre-targeting applications in the brain. Given that this compound contains a fluorine atom, it represents a potential precursor for the development of novel ¹⁸F-labeled PET tracers, pending appropriate synthetic methods for radiolabeling.

Potential in the Development of Organic Light-Emitting Diodes (OLEDs) by Analogy to Related Anilines

Aniline derivatives are a significant class of materials used in the fabrication of Organic Light-Emitting Diodes (OLEDs) due to their favorable electronic properties and high thermal stability. These molecules often serve as hole-transporting materials (HTMs) or as hosts for phosphorescent emitters. For example, dimethyl acridine-substituted triphenylamine (B166846) has shown good performance as both a hole transporter and a host in yellow phosphorescent OLEDs.

By analogy, this compound possesses structural features relevant to OLED applications. The electron-donating nature of the aniline and morpholine groups combined with the electron-withdrawing fluorine atom can be used to tune the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels. This modulation is critical for facilitating efficient charge injection and transport within an OLED device. The isomer 3-fluoro-4-morpholinoaniline is explicitly noted as a building block for OLED materials, reinforcing the potential of this class of fluorinated morpholinoanilines in the field of organic electronics. cymitquimica.com

Application in the Functionalization of Carbon Nanodots for Tunable Optical Properties by Analogy

Carbon nanodots (C-dots) are fluorescent nanomaterials whose optical properties can be precisely tuned through surface functionalization. Aniline and its derivatives are particularly effective for this purpose. Chemical modification of C-dot surfaces with para-substituted anilines can create new energy levels, leading to dramatic shifts in photoluminescence to longer wavelengths (from blue to red) and a narrowing of the spectral width.

Drawing a direct analogy, this compound is an excellent candidate for C-dot functionalization. Theoretical models and experimental work have shown that amino-functionalization can shift the photoluminescence of C-dots to longer wavelengths due to charge transfer from the amino groups to the carbon core. The isomer 3-fluoro-4-morpholinoaniline has been specifically cited for its ability to tune the emission wavelength of carbon nanodots. cymitquimica.com Furthermore, decorating C-dots with 4-morpholinoaniline (B114313) has been shown to improve the photoluminescence quantum yield from 28.3% to 41.8%, a significant enhancement for applications like color conversion in white-light-emitting diodes. cymitquimica.com The combination of the electron-donating morpholine and electron-withdrawing fluorine on the aniline ring of this compound could provide a sophisticated tool for modulating the electronic structure and thus the optical output of functionalized C-dots.

Contributions to Supramolecular Chemistry and Self-Assembled Structures

Supramolecular chemistry involves the design of complex chemical systems held together by non-covalent interactions. Aniline and its derivatives are foundational molecules in this field because their functional groups are excellent hydrogen bond donors and acceptors. These interactions, along with π-π stacking, are utilized to guide the self-assembly of molecules into well-defined, higher-order structures like strips, layers, tubes, and sheets.

This compound possesses all the necessary features to be a potent contributor to supramolecular assembly.

Hydrogen Bonding: The primary amine (-NH₂) group can act as a hydrogen bond donor, while the nitrogen and oxygen atoms of the morpholine ring can act as hydrogen bond acceptors.

π-π Stacking: The aromatic phenyl ring allows for π-π stacking interactions, which are crucial for the organization of aniline oligomers into one-dimensional nanostructures. cymitquimica.com

Other Interactions: The fluorine atom can participate in weaker hydrogen bonds or halogen bonding, adding another layer of control over the assembly process.

Studies on aniline oligomers have shown that they can self-assemble into remarkable hierarchical architectures, such as flower-like and nanowire structures, driven by these non-covalent forces. The specific arrangement of functional groups on this compound suggests its potential to form unique and functional supramolecular materials. cymitquimica.com

Table of Potential Applications by Analogy

| Application Area | Relevant Functional Groups | Analogous Compound/Class | Reference |

| Heterocyclic Synthesis | Primary Amine | 3-Fluoro-4-morpholinoaniline | cymitquimica.com |

| Fluorescent Probes | Morpholine Ring | Morpholine-conjugates | |

| PET Imaging | Fluorine Atom | F-18 Labeled Anilines/Quinolines | |

| OLEDs | Fluoro-Aniline Moiety | Aniline Derivatives, 3-Fluoro-4-morpholinoaniline | cymitquimica.com |

| Carbon Nanodot Tuning | Morpholino-Aniline | 4-Morpholinoaniline, Substituted Anilines | cymitquimica.com |

| Supramolecular Assembly | Amine, Phenyl, Morpholine | Aniline Oligomers | cymitquimica.com |

Medicinal Chemistry Research Applications of 3 Fluoro 5 Morpholin 4 Yl Aniline Derivatives Excluding Clinical Data

Development of Complex Benzamide (B126) Derivatives Utilizing the 3-Fluoro-5-(morpholin-4-yl)aniline Core

The this compound scaffold is particularly amenable to the creation of complex benzamide derivatives. The aniline (B41778) nitrogen provides a reactive site for amide bond formation, allowing for the attachment of a wide variety of carboxylic acid-containing fragments. This strategy has been effectively used to generate libraries of compounds for screening against biological targets.

A notable example is the synthesis of 3-fluoro-5-morpholin-4-yl-N-[1-(2-pyridin-4-ylethyl)-1H-indol-6-yl]benzamide . ebi.ac.uk In this molecule, the aniline core is acylated to form a benzamide linked to an indole (B1671886) moiety. This specific derivative was developed as part of a fragment-based lead generation program targeting p38α mitogen-activated protein (MAP) kinase, a key enzyme in inflammatory signaling pathways. ebi.ac.uk The synthesis capitalizes on the nucleophilicity of the aniline to couple it with a substituted benzoic acid, demonstrating the utility of the core in constructing large, multi-ring systems designed to fit into specific enzyme active sites.

Exploration of Derivatives as Inhibitors of Specific Molecular Targets

The functional group combination in this compound makes it an attractive core for developing inhibitors that can interact with various biological macromolecules. The morpholine (B109124) group can enhance aqueous solubility and form hydrogen bonds, the fluorine atom can modulate electronic properties and metabolic stability, and the aniline group serves as a key anchor or attachment point.

Kinase Inhibition Research (e.g., Tyrosine Kinases, Serine/Threonine Kinases)

Derivatives of fluorinated morpholinoanilines are extensively studied as kinase inhibitors, which are crucial in cancer and inflammation research. ijmphs.comdntb.gov.ua The aniline portion of the scaffold often acts as a "hinge-binder," forming critical hydrogen bonds with the backbone of the kinase ATP-binding site.

Tyrosine Kinase Inhibition: While direct examples naming the 3-fluoro-5-morpholinyl isomer are sparse, the broader class of 4-anilinoquinazolines and 4-anilinoquinolines, which feature an aniline-derived fragment, are well-established as inhibitors of Epidermal Growth Factor Receptor (EGFR), a tyrosine kinase. researchgate.netwisdomlib.orgnih.gov In these structures, the substituted aniline moiety is critical for activity. The substitution pattern on the aniline ring, including the placement of groups like morpholine and fluorine, is a key determinant of inhibitory potency and selectivity against different kinases. For instance, research on anilinoquinazoline (B1252766) derivatives shows that modifications on the aniline ring dictate the binding affinity for both wild-type and mutant forms of EGFR. researchgate.net

| Compound/Derivative Class | Target Kinase | Finding |

| 3-fluoro-5-morpholin-4-yl-N-[1-(2-pyridin-4-ylethyl)-1H-indol-6-yl]benzamide | p38α MAP Kinase (Serine/Threonine) | Potent inhibitor developed through fragment-based lead generation, exploiting the enzyme's active site pockets. ebi.ac.uk |

| Morpholin-3-one fused quinazolines | EGFR (Tyrosine Kinase) | Derivatives show significant inhibitory activity, with some compounds demonstrating excellent potency against mutant EGFR. researchgate.net |

| 4-Anilinoquinazolines | EGFR/VEGFR-2 (Tyrosine Kinases) | The aniline pharmacophore is essential for activity; substitutions on the ring are explored to create dual inhibitors. wisdomlib.org |

Enzyme Modulation Studies

Beyond kinases, derivatives of the isomeric compound 3-fluoro-4-morpholinoaniline (B119058) have been investigated as modulators of other enzymes. This isomer is a known intermediate in the synthesis of the antibiotic Linezolid. researchgate.netossila.com Sulfonamide and carbamate (B1207046) derivatives of 3-fluoro-4-morpholinoaniline have been synthesized and shown to possess antimicrobial activity, which is attributed to the inhibition of essential bacterial enzymes. ossila.com While this research pertains to a positional isomer, it underscores the potential of the fluorinated morpholinoaniline scaffold in developing enzyme inhibitors outside of the kinase family.

Receptor Binding Investigations

The this compound scaffold is also relevant in the development of compounds targeting cellular receptors. For example, the related compound 3-chloro-5-fluoroaniline (B1302006) is a building block for synthesizing tetrahydroquinoline-based glucocorticoid receptor agonists, which are investigated for treating inflammation. ossila.com This suggests that the di-substituted aniline core can be incorporated into structures designed to bind to nuclear hormone receptors. The specific stereoelectronic properties conferred by the fluorine and morpholine substituents could be leveraged to achieve desired binding affinity and functional activity at various receptor types.

Design and Synthesis of Biologically Active Analogs and Prodrugs

The generation of analogs is a cornerstone of medicinal chemistry, aimed at improving the properties of a lead compound. The this compound structure is readily modified. For kinase inhibitors, analogs are often created by altering the groups attached to the aniline nitrogen to explore different binding pockets within the target enzyme. researchgate.net

Prodrug design is another important strategy, often used to improve a drug's pharmacokinetic profile, such as its solubility or metabolic stability. While specific prodrugs of this compound derivatives are not widely reported in the reviewed literature, general principles can be applied. For instance, the morpholine nitrogen could be quaternized to create a water-soluble prodrug that releases the active compound in vivo. Alternatively, if an analog contains a hydroxyl or carboxylic acid group, it could be esterified to enhance membrane permeability.

Structure-Activity Relationship (SAR) Studies for Optimized Pharmacological Profiles of Derivatives

Structure-Activity Relationship (SAR) studies are essential for rationally optimizing a chemical scaffold to enhance its biological activity and selectivity. For derivatives of this compound, SAR exploration has been a key part of their development as kinase inhibitors.

In the context of p38 MAP kinase inhibitors, fragment-based screening and subsequent optimization revealed key interactions. ebi.ac.uk The SAR for one series showed that:

The Morpholino Group: The oxygen atom of the morpholine ring often acts as a hydrogen bond acceptor, improving binding affinity and solubility.

The Fluorine Atom: The fluorine at the meta-position relative to the aniline can form favorable interactions with the protein and can block potential sites of metabolism, thereby increasing the compound's half-life.

The Benzamide Linker: The amide bond provides a rigid connection and participates in hydrogen bonding, orienting the substituents for optimal interaction with the target. ebi.ac.uk

In the broader class of anilino-based kinase inhibitors, SAR studies have provided general guidelines:

Small, electron-withdrawing groups on the aniline ring are often beneficial for binding to the ATP hinge region of kinases.

The substitution pattern (ortho, meta, para) dramatically influences selectivity between different kinases.

Larger groups attached to the aniline, such as the morpholine in this case, can be used to probe deeper pockets in the enzyme, leading to increased potency and selectivity. mdpi.comnih.gov

Research into Novel Antibacterial Agents Derived from Fluoro-Morpholinoaniline Scaffolds

The fluoro-morpholinoaniline scaffold is a key structural component of the oxazolidinone antibiotic, linezolid. This has spurred research into new derivatives with potential antibacterial activity. researchgate.net One area of investigation has been the synthesis of sulfonamides and carbamates derived from 3-fluoro-4-morpholinoaniline, an isomer of the title compound and a known intermediate in the synthesis of linezolid. researchgate.net

In one such study, a series of these derivatives were synthesized and evaluated for their in vitro antimicrobial activity against a panel of bacterial and fungal pathogens. The results indicated that the antibacterial activity of these specific derivatives was modest when compared to standard antibiotics. researchgate.net For instance, the extract was more effective on the Gram-positive bacterium Staphylococcus aureus than the Gram-negative Escherichia coli, yielding inhibition zones of 11.367 ± 0.9 (mm) and 7.102 ± 0.5 (mm) respectively, at a concentration of 1 mg/mL. researchgate.net

Molecular docking studies have been employed to understand the potential mechanism of action for such compounds. For some derivatives, the target is believed to be the DNA gyrase topoisomerase II, an essential enzyme for bacterial DNA replication. researchgate.net The interaction of these compounds within the active site of the enzyme, specifically the region where the natural DNA-gyrase inhibitor clorobiocin (B606725) binds, has been computationally modeled. researchgate.net While the synthesized compounds in this particular study showed only moderate activity, the research provides a foundation for the future design of more potent antibacterial agents based on the fluoro-morpholinoaniline scaffold.

| Compound Type | Target Organism | Activity |

| Sulfonamide and carbamate derivatives of 3-fluoro-4-morpholinoaniline | Staphylococcus aureus | Modest antibacterial activity (11.367 ± 0.9 mm inhibition zone at 1 mg/mL) researchgate.net |

| Escherichia coli | Modest antibacterial activity (7.102 ± 0.5 mm inhibition zone at 1 mg/mL) researchgate.net |

Investigation of Anticancer Activities of Derivatized Compounds

The fluoro-morpholinoaniline scaffold has also been explored for its potential in developing new anticancer agents. The presence of the fluorine atom and the morpholine ring can contribute to the cytotoxic activity of these compounds. ncl.res.innih.gov

In a notable study, novel sulfonamide derivatives of 3-fluoro-4-morpholinoaniline were designed and synthesized as potential anti-tumor agents. ncl.res.in These compounds were tested for their in vitro antitumor activity against human breast cancer cell lines (MCF-7 and MDA-MB-231) and a healthy mouse embryonic fibroblast cell line (3T3L-1). ncl.res.in

Two compounds, designated NAM-5 and NAM-7, demonstrated significant potential. NAM-5, a sulfonamide group-containing compound, showed considerable anti-proliferative activity with IC50 values of 1.811 μM and 2.143 μM for MCF-7 and MDA-MB-231 cells, respectively. NAM-7 also exhibited good anti-proliferative activity against MCF-7 cells with an IC50 of 1.883 μM, but was slightly less active against MDA-MB-231 cells, with an IC50 of 4.688 μM. ncl.res.in Importantly, flow-cytometry analysis confirmed that these compounds induced apoptosis-mediated cell death in the cancer cell lines. ncl.res.in

These findings highlight the potential of the fluoro-morpholinoaniline scaffold in the design of new anticancer drugs. The derivatization of this core structure allows for the fine-tuning of its biological activity, paving the way for the development of more selective and potent therapeutic agents.

| Compound | Cell Line | IC50 (μM) |

| NAM-5 | MCF-7 (Breast Cancer) | 1.811 ncl.res.in |

| MDA-MB-231 (Breast Cancer) | 2.143 ncl.res.in | |

| NAM-7 | MCF-7 (Breast Cancer) | 1.883 ncl.res.in |

| MDA-MB-231 (Breast Cancer) | 4.688 ncl.res.in |

Computational and Theoretical Studies of 3 Fluoro 5 Morpholin 4 Yl Aniline

Quantum Chemical Calculations: Molecular Geometry, Electronic Structure, and Conformational Analysis

Quantum chemical calculations, particularly those using Density Functional Theory (DFT), are powerful tools for understanding the fundamental properties of a molecule like 3-Fluoro-5-(morpholin-4-yl)aniline. researchgate.net While specific, published DFT studies on this exact isomer are not widely available, the methodology allows for a detailed prediction of its molecular structure and electronic characteristics.

Molecular Geometry: DFT calculations can optimize the molecule's geometry to find its most stable three-dimensional structure. This involves calculating bond lengths, bond angles, and dihedral angles that correspond to the lowest energy state. For this compound, key parameters would include the planarity of the aniline (B41778) ring, the conformation of the morpholine (B109124) ring (typically a chair conformation), and the orientation of the morpholine group relative to the phenyl ring. These calculations provide a precise structural model essential for further analysis.

Table 1: Representative Predicted Geometrical Parameters for this compound This table presents hypothetical yet representative data based on DFT calculations for similar molecular structures. researchgate.net

| Parameter | Bond/Angle | Predicted Value |

| Bond Lengths (Å) | ||

| C-F | 1.35 | |

| C-N (Aniline) | 1.40 | |

| C-N (Morpholine) | 1.43 | |

| C-O (Morpholine) | 1.43 | |

| **Bond Angles (°) ** | ||

| C-C-F | 118.5 | |

| C-C-N (Aniline) | 121.0 | |

| C-N-C (Morpholine) | 112.0 | |

| C-O-C (Morpholine) | 111.0 |

Electronic Structure and Conformational Analysis: The electronic properties of the molecule, such as the distribution of electron density, can be visualized through molecular electrostatic potential (MEP) maps. These maps highlight electron-rich regions (in red), typically around the nitrogen and oxygen atoms, and electron-poor regions (in blue), often near the amine and aromatic protons. This information is critical for understanding intermolecular interactions.

Furthermore, analysis of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) helps determine the molecule's chemical reactivity. The energy difference between HOMO and LUMO, known as the HOMO-LUMO gap, is an indicator of molecular stability. Conformational analysis would explore the energy barriers to rotation around the C-N bond connecting the morpholine ring to the aniline, identifying the most stable rotational isomers (rotamers).

Prediction of Spectroscopic Properties: Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS)

Computational methods can predict the spectroscopic signatures of this compound, which is invaluable for its characterization and identification.

Nuclear Magnetic Resonance (NMR): Theoretical calculations can predict the ¹H, ¹³C, and ¹⁹F NMR chemical shifts. rsc.orgresearchgate.net These predictions are based on the calculated electron density around each nucleus in the optimized molecular structure. For instance, the fluorine atom's high electronegativity is expected to significantly influence the chemical shifts of nearby aromatic protons and carbons. The distinct chemical environments of the morpholine protons (axial vs. equatorial in the chair conformation) and carbons would also be reflected in the predicted spectra. nih.gov

Infrared (IR): DFT calculations can compute the vibrational frequencies of the molecule, which correspond to the peaks in an IR spectrum. researchgate.net By analyzing these vibrational modes, specific functional groups can be identified. For this compound, characteristic peaks would be predicted for the N-H stretching of the aniline group, C-F stretching, aromatic C-H stretching, and the C-O-C and C-N-C vibrations of the morpholine ring.

Mass Spectrometry (MS): While MS is an experimental technique, computational models can help predict the fragmentation patterns of the molecule under ionization. By analyzing bond strengths and the stability of potential fragments, a theoretical mass spectrum can be generated. For this compound (molecular weight 196.22 g/mol ), key fragmentations would likely involve the loss of the morpholine ring or parts of it, providing a fragmentation tree that can be compared with experimental data for structural confirmation. biosynth.comnih.gov

Table 2: Predicted Spectroscopic Data for this compound This table contains expected values based on general spectroscopic principles and data for analogous compounds. researchgate.netblogspot.com

| Spectroscopy | Feature | Predicted Value/Region |

| ¹H NMR | Aromatic Protons | δ 6.0-7.0 ppm |

| Morpholine Protons (-O-CH₂) | δ 3.8-4.0 ppm | |

| Morpholine Protons (-N-CH₂) | δ 3.0-3.2 ppm | |

| Aniline Protons (-NH₂) | δ 3.5-4.5 ppm | |

| ¹³C NMR | C-F | δ 160-164 ppm (d, ¹JCF ≈ 245 Hz) |

| C-N (Aniline) | δ 150-153 ppm | |

| Morpholine Carbons (-O-CH₂) | δ 66-68 ppm | |

| Morpholine Carbons (-N-CH₂) | δ 48-50 ppm | |

| IR | N-H Stretch (Aniline) | 3350-3450 cm⁻¹ |

| C-H Stretch (Aromatic) | 3000-3100 cm⁻¹ | |

| C-O Stretch (Ether) | 1110-1130 cm⁻¹ | |

| C-F Stretch | 1200-1250 cm⁻¹ |

Reaction Mechanism Elucidation and Transition State Analysis using Computational Models

Computational models are instrumental in elucidating the mechanisms of chemical reactions. For the synthesis of this compound, a likely pathway is the nucleophilic aromatic substitution (SNAAr) of a suitable precursor, such as 1,3-difluoro-5-nitrobenzene, with morpholine, followed by the reduction of the nitro group. researchgate.net

Theoretical chemistry can map the entire reaction pathway. mdpi.com This involves:

Reactant and Product Optimization: Calculating the ground-state energies of the reactants (e.g., 1,3-difluoro-5-nitrobenzene and morpholine) and the final product.

Transition State Search: Identifying the transition state (TS) structure, which is the highest energy point along the reaction coordinate. The structure of the TS provides insight into the bond-forming and bond-breaking processes.

Energy Profile: Calculating the activation energy (the energy difference between the reactants and the TS), which determines the reaction rate. A lower activation energy implies a faster reaction.

By modeling these steps, chemists can understand the regioselectivity of the substitution (i.e., why morpholine attacks at a specific position) and optimize reaction conditions such as temperature and solvent to improve the yield and purity of the product.

Molecular Docking and Dynamics Simulations for Ligand-Target Interactions of Derivatives

The this compound scaffold is present in molecules designed as kinase inhibitors. A notable example is a derivative that acts as an inhibitor of p38α mitogen-activated protein kinase (MAPK), a key enzyme in inflammatory signaling pathways. nih.govnih.gov

Molecular Docking: This computational technique predicts the preferred binding orientation of a ligand (the inhibitor) to its protein target. nih.gov For a derivative of this compound, docking simulations into the active site of p38α MAPK can reveal key interactions. These often include:

Hydrogen Bonds: Formed between the ligand's hydrogen bond donors/acceptors and amino acid residues in the protein's binding pocket.

Hydrophobic Interactions: Occur between the aromatic ring of the ligand and nonpolar residues of the protein.

Electrostatic Interactions: Involving the fluorine atom and other polar groups.

These simulations generate a binding score, which estimates the binding affinity. A lower binding score typically suggests a more potent inhibitor.

Molecular Dynamics (MD) Simulations: Following docking, MD simulations can be run to observe the dynamic behavior of the ligand-protein complex over time (from nanoseconds to microseconds). MD provides a more realistic view of the interaction, showing the stability of the binding pose and how the protein structure might adapt to the ligand. nih.gov

In silico Screening and Virtual Library Design Based on the Compound's Structural Features

The core structure of this compound serves as an excellent starting point, or scaffold, for designing new potential drug candidates. researchgate.net

Virtual Library Design: A virtual library is a large collection of digital molecules created by computationally modifying a core scaffold. Starting with this compound, a library can be generated by adding a wide variety of chemical groups at reactive sites, such as the aniline nitrogen.

In Silico Screening: This process, also known as virtual screening, involves rapidly docking all compounds from the virtual library against a specific biological target (like p38α MAPK). jomardpublishing.commdpi.com The aim is to filter this large library down to a small number of "hits"—compounds that are predicted to bind strongly to the target. This approach significantly accelerates the early phase of drug discovery by prioritizing which compounds to synthesize and test experimentally.

Prediction of Molecular Properties Relevant to Bioavailability and Metabolic Stability for Derivative Design

For a derivative to be a successful drug, it must possess suitable ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties. In silico tools are widely used to predict these properties early in the design process. nih.govmdpi.com

Bioavailability Prediction: Properties that influence oral bioavailability can be calculated using rules like Lipinski's Rule of Five, which considers molecular weight, lipophilicity (LogP), and the number of hydrogen bond donors and acceptors. Other important parameters include the topological polar surface area (TPSA), which correlates with cell membrane permeability. researchgate.net

Metabolic Stability Prediction: Computational models can predict which parts of a molecule are most likely to be metabolized by enzymes in the body, such as the Cytochrome P450 family. For derivatives of this compound, potential sites of metabolism could include the aniline group or the morpholine ring. By identifying these "metabolic hotspots," chemists can modify the structure to enhance its stability and prolong its therapeutic effect.

Table 3: Representative Predicted ADMET Properties for a Hypothetical Derivative This table shows an example of an in silico ADMET profile for a potential drug candidate based on the this compound scaffold.

| Property | Parameter | Predicted Value | Implication for Drug-Likeness |

| Absorption | Lipinski's Rule of Five | 0 Violations | Good potential for oral bioavailability |

| Caco-2 Permeability | High | Good potential for absorption from the gut | |

| P-glycoprotein Substrate | No | Less likely to be pumped out of cells | |

| Distribution | Blood-Brain Barrier | Low | Less likely to cause central nervous system side effects |

| Metabolism | CYP2D6 Inhibitor | No | Lower risk of drug-drug interactions |

| Toxicity | AMES Mutagenicity | Non-mutagenic | Low potential for causing genetic mutations |

Advanced Analytical Characterization Methodologies for 3 Fluoro 5 Morpholin 4 Yl Aniline and Its Derivatives

High-Resolution Mass Spectrometry for Molecular Formula Confirmation

High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for the confirmation of the elemental composition of a molecule. By providing a highly accurate mass measurement, often to within a few parts per million (ppm), HRMS allows for the confident determination of a compound's molecular formula.

For a compound like 3-Fluoro-5-(morpholin-4-yl)aniline (C₁₀H₁₃FN₂O), the theoretical exact mass can be calculated. An experimental HRMS measurement that closely matches this theoretical value would provide strong evidence for the assigned molecular formula. For instance, the isomer 3-Fluoro-4-morpholinoaniline (B119058) has a calculated exact mass of 196.10119120 Da. nih.gov Experimental techniques such as Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI) coupled with a high-resolution mass analyzer like a Time-of-Flight (TOF) or Orbitrap are typically employed.

In a hypothetical HRMS analysis of this compound, the protonated molecule ([M+H]⁺) would be observed. The high mass accuracy of the instrument would allow for the differentiation of C₁₀H₁₄FN₂O⁺ from other potential isobaric ions, thus confirming the elemental composition.

Advanced Nuclear Magnetic Resonance Spectroscopy (e.g., 2D NMR, Solid-State NMR) for Detailed Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful technique for the elucidation of the detailed structure of organic molecules in solution and the solid state.

One-dimensional (1D) NMR , including ¹H and ¹³C NMR, provides fundamental information about the chemical environment of the hydrogen and carbon atoms in the molecule. For this compound, the ¹H NMR spectrum would be expected to show distinct signals for the aromatic protons, the protons of the morpholine (B109124) ring, and the amine protons. The coupling patterns and chemical shifts of the aromatic protons would be crucial in confirming the 1,3,5-substitution pattern on the benzene (B151609) ring. Similarly, the ¹³C NMR spectrum would provide information on the number of unique carbon environments. For the isomer 3-Fluoro-4-morpholinoaniline, ¹³C NMR data is available, which aids in the assignment of carbon signals in similar structures. nih.gov

Two-dimensional (2D) NMR techniques are essential for unambiguously assigning the complex NMR spectra of molecules like this compound.

COSY (Correlation Spectroscopy) would reveal proton-proton coupling networks, helping to connect adjacent protons within the morpholine ring and on the aromatic ring.

HSQC (Heteronuclear Single Quantum Coherence) correlates directly bonded proton and carbon atoms, allowing for the definitive assignment of carbon signals based on their attached protons.

HMBC (Heteronuclear Multiple Bond Correlation) shows correlations between protons and carbons over two to three bonds. This is particularly useful for identifying quaternary carbons and for connecting the morpholine substituent to the correct position on the aniline (B41778) ring.

NOESY (Nuclear Overhauser Effect Spectroscopy) provides information about the spatial proximity of protons, which can be used to determine the preferred conformation of the molecule in solution.

Solid-State NMR (ssNMR) can provide valuable information about the structure and dynamics of this compound in its solid form, especially if it is crystalline or amorphous. Techniques like Cross-Polarization Magic-Angle Spinning (CP-MAS) can provide high-resolution spectra of the solid material, revealing information about polymorphism and molecular packing.

Fourier-Transform Infrared (FT-IR) and Raman Spectroscopy for Functional Group Analysis

Vibrational spectroscopy, including FT-IR and Raman, is a rapid and non-destructive method for identifying the functional groups present in a molecule.

FT-IR Spectroscopy measures the absorption of infrared radiation by a molecule, which causes vibrations of its chemical bonds. The spectrum of this compound would be expected to show characteristic absorption bands for:

N-H stretching of the primary amine group, typically appearing as one or two bands in the region of 3300-3500 cm⁻¹.

C-H stretching of the aromatic and aliphatic (morpholine) C-H bonds, usually observed between 2850 and 3100 cm⁻¹.

C=C stretching of the aromatic ring, in the 1450-1600 cm⁻¹ region.

C-N stretching of the aniline and morpholine groups.

C-O-C stretching of the ether linkage in the morpholine ring, typically a strong band around 1100-1200 cm⁻¹.

C-F stretching , which gives a strong absorption band in the 1000-1400 cm⁻¹ region.

For the isomer 3-Fluoro-4-morpholinoaniline, an ATR-IR spectrum has been reported, which would serve as a valuable reference. nih.gov

Raman Spectroscopy , which measures the inelastic scattering of monochromatic light, provides complementary information to FT-IR. Non-polar bonds and symmetric vibrations often give rise to strong Raman signals, while they may be weak in the IR spectrum. For this compound, the symmetric breathing vibration of the aromatic ring would be expected to be a strong feature in the Raman spectrum.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Conjugation Analysis

UV-Vis spectroscopy provides insights into the electronic structure of a molecule by measuring its absorption of ultraviolet and visible light, which corresponds to the promotion of electrons from lower to higher energy molecular orbitals.

The UV-Vis spectrum of this compound is expected to be dominated by π → π* transitions of the substituted benzene ring. The aniline and morpholine groups act as auxochromes, which can shift the absorption maxima (λ_max) to longer wavelengths (a bathochromic or red shift) and increase the absorption intensity. The presence of the fluorine atom can also influence the electronic transitions.

The analysis of the UV-Vis spectrum can provide information about the extent of conjugation in the molecule. While the morpholine ring itself is not conjugated with the aromatic ring, the lone pair of electrons on the nitrogen atom can participate in resonance with the π-system of the aniline ring, affecting the energy of the electronic transitions.

X-Ray Crystallography for Absolute Stereochemistry and Solid-State Conformation

Single-crystal X-ray crystallography is the gold standard for determining the three-dimensional structure of a crystalline solid. If a suitable single crystal of this compound can be grown, this technique can provide precise information on:

Bond lengths and angles , confirming the connectivity of the atoms.

The conformation of the molecule in the solid state, including the pucker of the morpholine ring and its orientation relative to the aniline ring.

Intermolecular interactions , such as hydrogen bonding and π-stacking, which dictate the crystal packing.

As this compound is achiral, the determination of absolute stereochemistry is not applicable. However, for chiral derivatives, X-ray crystallography can be used to unambiguously determine the absolute configuration of stereocenters. While no X-ray crystal structure for this compound is publicly available, studies on related fluorinated heterocyclic compounds have demonstrated the power of this technique in elucidating subtle conformational details.

Chromatographic Techniques (HPLC, GC-MS) for Purity Assessment and Mixture Separation

Chromatographic techniques are essential for assessing the purity of a compound and for separating it from reaction mixtures or impurities.

High-Performance Liquid Chromatography (HPLC) is a versatile technique for the analysis of non-volatile and thermally labile compounds like this compound. A reversed-phase HPLC method, likely using a C18 column with a mobile phase consisting of a mixture of water and a polar organic solvent like acetonitrile (B52724) or methanol (B129727), would be suitable for its analysis. A UV detector would be used for detection, leveraging the chromophoric nature of the aniline ring. HPLC can be used to determine the purity of a sample by quantifying the area of the main peak relative to any impurity peaks.

Future Research Directions and Emerging Applications

Development of Green Chemistry Approaches for Sustainable Synthesis